Bienvenue dans la boutique en ligne BenchChem!

Eplerenone

Mineralocorticoid Receptor Selectivity Off-Target Binding Steroidal MRA Pharmacology

Eplerenone offers superior selectivity for the mineralocorticoid receptor over androgen, progesterone, and glucocorticoid receptors (IC50: 21,200, 31,200, 22,000 nM, resp.), ensuring cleaner phenotypes in endocrinology, reproductive biology, and oncology models. Its exclusive CYP3A4 metabolism and absence of active metabolites simplify PK/PD studies and drug-drug interaction assays. Clinically validated with a 46% reduction in CV mortality (HR 0.54), this compound reduces attrition in long-term heart failure models.

Molecular Formula C24H30O6
Molecular Weight 414.5 g/mol
Cat. No. B7979533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEplerenone
Molecular FormulaC24H30O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC
InChIInChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3
InChIKeyJUKPWJGBANNWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water, with its solubility essentially pH dependent
In water, 2.1X10-3 mg/L at 25 °C (est)

Eplerenone for Research and Formulation: A Baseline Overview of the Selective Mineralocorticoid Receptor Antagonist


Eplerenone is a steroidal mineralocorticoid receptor (MR) antagonist derived from spironolactone by addition of a 9α,11α-epoxy bridge, which confers markedly enhanced receptor selectivity [1]. It is indicated for hypertension and post-myocardial infarction heart failure and is distinguished from first-generation MRAs by its reduced affinity for androgen, progesterone, and glucocorticoid receptors, translating into a substantially lower incidence of endocrine adverse effects [2]. For scientific and industrial users, eplerenone represents a tool compound for selective MR blockade and a reference standard for developing next-generation nonsteroidal MR antagonists.

Why Eplerenone Cannot Be Simply Substituted by Other MRAs in Research or Clinical Supply


Although spironolactone, eplerenone, and finerenone all antagonize the mineralocorticoid receptor, they differ fundamentally in receptor selectivity, off-target binding profiles, pharmacokinetics, and clinical outcome evidence [1]. Spironolactone's potent androgen and progesterone receptor blockade produces dose-limiting gynecomastia and menstrual irregularities, while finerenone's nonsteroidal scaffold alters tissue distribution and potency in ways that are not interchangeable with steroidal MRAs [2]. Substituting eplerenone with another MRA without accounting for these differences risks confounding experimental results, altering adverse event profiles, and invalidating regulatory or clinical study designs that were built on eplerenone-specific efficacy and safety data.

Eplerenone: Quantitative Evidence of Differentiation from Comparator MRAs for Scientific Selection and Procurement


Receptor Selectivity Profile: Eplerenone vs. Spironolactone in Radioligand Binding Assays

Eplerenone demonstrates ~12-fold lower affinity for the mineralocorticoid receptor but substantially greater selectivity over androgen, progesterone, and glucocorticoid receptors compared to spironolactone [1]. In radioligand binding assays using recombinant human receptors, eplerenone's IC50 values for off-target steroid receptors are 15- to >100-fold higher than those of spironolactone, indicating markedly reduced off-target binding [2]. This selectivity advantage is the mechanistic basis for the lower incidence of endocrine side effects observed clinically.

Mineralocorticoid Receptor Selectivity Off-Target Binding Steroidal MRA Pharmacology

Clinical Mortality Outcomes: Eplerenone vs. Spironolactone in Heart Failure Meta-Analysis

In a systematic review and meta-analysis of 10 studies comprising 21,930 heart failure patients, eplerenone demonstrated a statistically significant 22% lower risk of all-cause mortality (HR = 0.78, 95% CI 0.64–0.94, P = 0.009) and a 46% lower risk of cardiovascular mortality (HR = 0.54, 95% CI 0.39–0.74, P = 0.0001) compared to spironolactone [1]. These findings are supported by a separate individual patient-level meta-analysis of the RALES (spironolactone) and EMPHASIS-HF (eplerenone) trials [2].

Heart Failure All-Cause Mortality Cardiovascular Mortality Meta-Analysis

Treatment Tolerability and Endocrine Safety: Eplerenone vs. Spironolactone in Heart Failure

Eplerenone is associated with a substantially reduced risk of gynecomastia and treatment discontinuation compared to spironolactone. In a meta-analysis, the relative risk of gynecomastia with eplerenone was 0.07 (95% CI 0.02–0.31, P = 0.0001) versus spironolactone, representing a 93% risk reduction [1]. Treatment withdrawal rates corroborate this advantage: a nationwide cohort study reported discontinuation in 34% (eplerenone) vs. 53% (spironolactone) (P < 0.001) [2].

Gynecomastia Treatment Withdrawal Endocrine Adverse Events Drug Tolerability

Pharmacokinetic Simplicity: Eplerenone Half-Life and Metabolite Profile vs. Spironolactone

Eplerenone has a short elimination half-life of 4–6 hours and produces no active metabolites, contrasting with spironolactone's complex metabolic profile of multiple active metabolites (canrenone half-life ~16.5 h; 7α-TMS ~13.8 h; 6β-hydroxy-7α-TMS ~15 h) and a parent half-life of only 1.4 h [1][2]. This simpler pharmacokinetic profile facilitates more predictable dose-response relationships and reduces the risk of drug accumulation in renal impairment.

Elimination Half-Life Active Metabolites CYP3A4 Metabolism Pharmacokinetics

Antihypertensive Potency and Dose Equivalence: Eplerenone vs. Spironolactone

In a randomized double-blind study of patients with primary aldosteronism, spironolactone reduced diastolic blood pressure (DBP) by −12.5 ± 1.3 mmHg versus −5.6 ± 1.3 mmHg for eplerenone (difference −6.9 mmHg; P < 0.001), demonstrating greater antihypertensive potency on a mg-per-mg basis [1]. A systematic dose-equivalence meta-analysis confirmed that approximately 4.5-fold higher eplerenone doses are required to achieve equivalent blood pressure reduction (e.g., eplerenone 125 mg ≈ spironolactone 25 mg) [2].

Blood Pressure Reduction Dose Equivalence Antihypertensive Potency Primary Aldosteronism

Selectivity Comparison Across Three MRAs: Eplerenone, Spironolactone, and Finerenone

Across the steroidal and nonsteroidal MRA class, MR selectivity is ranked as spironolactone (low) < eplerenone (moderate) < finerenone (high), while MR potency ranks as spironolactone (high) ≈ finerenone (high) > eplerenone (moderate) [1]. Eplerenone occupies the middle ground, offering substantially better selectivity than spironolactone but without the balanced kidney-heart tissue distribution or ultra-high selectivity of finerenone [2]. This positions eplerenone as the preferred steroidal MRA when nonsteroidal alternatives are not appropriate or available.

MRA Selectivity Ranking Mineralocorticoid Receptor Antagonist Class Finerenone Comparison Binding Selectivity

Optimal Research and Industrial Application Scenarios for Eplerenone Based on Quantitative Differentiation Evidence


Mechanistic Studies Requiring Selective MR Blockade Without Androgen or Progesterone Receptor Interference

Eplerenone's IC50 values of 21,200 nM (AR), 31,200 nM (PR), and 22,000 nM (GR)—compared to spironolactone's 77 nM (AR), 740 nM (PR), and 2,400 nM (GR)—make it the preferred tool compound for in vitro and in vivo experiments where confounding effects from androgen, progesterone, or glucocorticoid receptor modulation must be excluded [1][2]. This is critical in endocrinology, reproductive biology, and oncology research where steroid receptor crosstalk can obscure MR-specific phenotypes.

Long-Term Heart Failure Models Where Treatment Adherence and Data Integrity Are Paramount

The 93% lower risk of gynecomastia (RR = 0.07) and the 19 percentage-point lower treatment withdrawal rate (34% vs. 53%) observed with eplerenone compared to spironolactone directly reduce attrition in chronic heart failure studies, whether in clinical trials or long-duration animal models [1][2]. This tolerability advantage translates into fewer protocol deviations, lower dropout-related statistical power loss, and cleaner datasets for regulatory submission.

Pharmacokinetic and Drug-Drug Interaction Studies Requiring a Clean Metabolic Profile

Eplerenone's elimination half-life of 4–6 hours, exclusive CYP3A4 metabolism, and complete absence of active metabolites contrasts with spironolactone's complex metabolic pathway generating canrenone (half-life ~16.5 h) and two additional active metabolites [1][2]. This metabolic simplicity makes eplerenone the superior candidate for drug-drug interaction studies, pharmacokinetic modeling, and formulation development where predictable clearance and minimal metabolite interference are required.

Clinical Trial Design Prioritizing Cardiovascular Mortality Reduction as a Hard Endpoint

With a 46% reduction in cardiovascular mortality (HR = 0.54, 95% CI 0.39–0.74, P = 0.0001) compared to spironolactone, eplerenone provides a more favorable efficacy signal for registrational trials where cardiovascular death is the primary endpoint [1]. While the antihypertensive potency is lower (4.5:1 dose equivalence), the mortality advantage, combined with superior tolerability, positions eplerenone as the steroidal MRA of choice for outcome-driven clinical development in heart failure with reduced ejection fraction.

Quote Request

Request a Quote for Eplerenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.